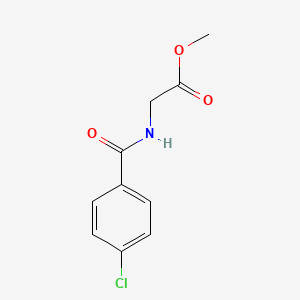

methyl N-(4-chlorobenzoyl)glycinate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or the reaction of glycine ester hydrochloride with specific alkylating agents to produce various glycinate derivatives. For instance, the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate demonstrates a methodology that could be adapted for methyl N-(4-chlorobenzoyl)glycinate, involving reactions of glycine ester hydrochloride for compound formation (Le Zhi-ping, 2008).

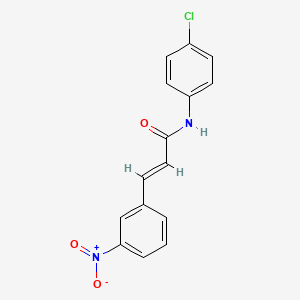

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using various spectroscopic techniques such as FT-IR, HPLC-MS, and NMR. These methods confirm the structure of synthesized compounds, ensuring the correct formation of the target molecule. The detailed structural analysis of compounds like methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate provides insights into the molecular structure analysis process (I. Khan & J. White, 2012).

Chemical Reactions and Properties

This compound and related compounds participate in a variety of chemical reactions, demonstrating a wide range of properties. For example, compounds synthesized from glycinate derivatives can undergo reactions under acidic, basic, and neutral conditions to form unsymmetrical 2,3,4-trisubstituted pyrrole systems, indicating the versatility of glycinate derivatives in chemical synthesis (J. Gupton et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including solubility, density, and crystalline structure, are crucial for their application in various fields. The solubility and diffusivity of compounds in specific solvents are key factors that influence their reactivity and usage in chemical reactions. The study on the absorption of carbon dioxide into aqueous solutions of amino acid ionic liquid [N1111][Gly] demonstrates the importance of understanding these physical properties (Zuoming Zhou et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, define the applications of this compound. Studies on the functionalization of related compounds through orthopalladation highlight the complex chemical behavior and potential applications of these compounds in organic synthesis (Sonia Nieto et al., 2009).

Wissenschaftliche Forschungsanwendungen

Carbon Dioxide Capture

Amino acid ionic liquids, similar in context to methyl N-(4-chlorobenzoyl)glycinate, have been studied for their application in capturing carbon dioxide. For instance, tetramethylammonium glycinate has been mixed with 2-amino-2-methyl-1-propanol aqueous solution, showing enhanced CO2 absorption rates, indicating potential for CO2 capture technologies (Zhou, Jing, & Zhou, 2012).

Photocatalysis

Research on graphitic carbon nitride (g-C3N4) prepared at different temperatures highlighted its improved photocatalytic activity and photoelectrochemical sensing, suggesting applications in environmental remediation and sensing technologies. This aligns with the broader application of similar compounds in enhancing photocatalytic performance (Mo et al., 2015).

Drug Delivery Systems

Poly(N-acryloyl glycinamide), a compound related to the functional groups in this compound, forms thermoresponsive hydrogels that can transition from gel to sol at body temperature. Such materials have implications for loco-regional sustained drug delivery, indicating the relevance of related compounds in developing drug delivery systems (Boustta et al., 2014).

Supramolecular Chemistry

The construction of water-soluble forms of amino acid-based compounds, such as glycine C-methylcalix[4]resorcinarene, through various chemistry approaches, indicates the potential of similar compounds in supramolecular chemistry applications. This includes the development of novel delivery systems and sensors (Kashapov et al., 2015).

Synthesis of Complex Molecules

Glycinamide hydrochloride, a compound sharing functional similarities with this compound, has been used as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, demonstrating its utility in the synthesis of complex organic molecules (Wen & Li, 2020).

Eigenschaften

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKJJRYYEGTEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261560 | |

| Record name | Glycine, N-(4-chlorobenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59893-99-1 | |

| Record name | Glycine, N-(4-chlorobenzoyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59893-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(4-chlorobenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)